

physical and chemical properties of ursolic aldehyde

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Compound of Interest		
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An In-depth Technical Guide to Ursolic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic aldehyde is a naturally occurring pentacyclic triterpenoid compound found in various plants.[1][2][3] As a derivative of the well-studied ursolic acid, it shares a similar structural backbone and is of significant interest to the scientific community for its potential biological activities. This document provides a comprehensive overview of the known physical and chemical properties of **ursolic aldehyde**, relevant experimental methodologies, and insights into the biological signaling pathways modulated by its parent compound, ursolic acid.

Physical and Chemical Properties

Ursolic aldehyde is characterized as a hydrophobic, low-energy molecule.[2] Its core structure is a triterpene skeleton, which imparts specific physical and chemical characteristics.[1]

General Properties

A summary of the primary physicochemical properties of **ursolic aldehyde** is presented in Table 1.

Table 1: General Physicochemical Properties of Ursolic Aldehyde



Property	Value	Source
Molecular Formula	C30H48O2	[1][4][5]
Molecular Weight	440.70 g/mol	[1][2][4][6]
CAS Number	19132-81-1	[1][4][6]
Appearance	Solid (inferred from related compounds)	[7]
Solubility	Water: 0.001567 mg/L @ 25 °C (estimated)	[8]
Storage Temperature	0-8 °C	[9]
Synonyms	Ursolaldehyde, (3β)-3- Hydroxyurs-12-en-28-al, Oleanoaldehyde	[4][6]

Calculated Properties

Various physicochemical properties of **ursolic aldehyde** have been predicted through computational models. These calculated values, presented in Table 2, offer further insight into the molecule's behavior.

Table 2: Calculated Physicochemical Properties of Ursolic Aldehyde



Property	Value	Source
logP (Octanol/Water Partition Coefficient)	7.204 - 7.3	[5][6]
Enthalpy of Vaporization (ΔvapH°)	99.89 kJ/mol	[5]
Enthalpy of Fusion (ΔfusH°)	31.58 kJ/mol	[5]
Standard Gibbs Free Energy of Formation (ΔfG°)	131.05 kJ/mol	[5]
Critical Pressure (Pc)	1068.66 kPa	[5]
McGowan's Characteristic Volume (McVol)	382.400 ml/mol	[5]

Spectroscopic Data

The structural elucidation of **ursolic aldehyde** relies on standard spectroscopic techniques. While a complete public database is not available for **ursolic aldehyde** itself, data from its parent compound, ursolic acid, and general principles of spectroscopy for aldehydes provide a strong basis for its characterization.

- Infrared (IR) Spectroscopy: The IR spectrum of ursolic aldehyde is expected to show characteristic absorption bands for its key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde group is anticipated in the range of 1740-1720 cm⁻¹.[10] [11] Additionally, a distinctive O=C-H stretch should appear as one or two moderate bands between 2830-2695 cm⁻¹.[10] The hydroxyl (-OH) group will exhibit a broad absorption band around 3435 cm⁻¹, a feature observed in the closely related ursolic acid.[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - $^{\circ}$ ¹H-NMR: The spectrum would feature a characteristic downfield signal for the aldehydic proton (-CHO) between δ 9-10 ppm. Other signals would correspond to the methine proton adjacent to the hydroxyl group and the numerous methyl, methylene, and methine protons of the triterpenoid skeleton.

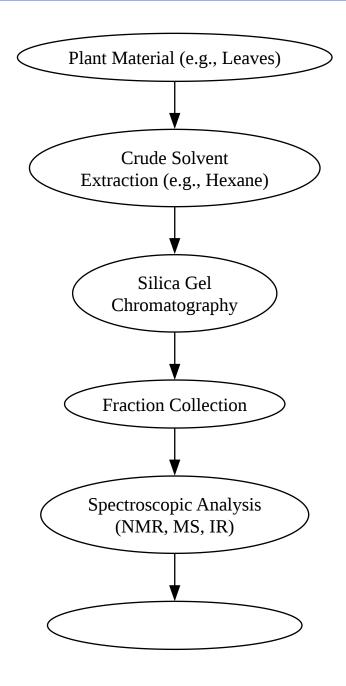


- o ¹³C-NMR: A key signal for the aldehydic carbon is expected around δ 207.5 ppm.[13] The spectrum will also display signals for the carbon bearing the hydroxyl group (around δ 78 ppm) and the olefinic carbons of the C12-C13 double bond (typically δ 125-140 ppm), as seen in related structures.[13][14]
- Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. For **ursolic aldehyde**, the molecular ion peak [M]+ would be observed at m/z 440.7.[6] Fragmentation analysis would likely show losses of water (H₂O) from the hydroxyl group and the aldehyde group (CHO).

Experimental ProtocolsIsolation and Purification

Ursolic aldehyde is a natural product isolated from plant sources.[13] A general workflow for its isolation and characterization is outlined below.





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Figure 1. General workflow for isolation and characterization.

Methodology:

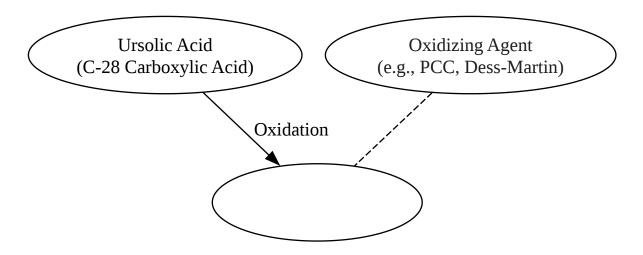
- Extraction: Dried and powdered plant material is subjected to solvent extraction, often with a non-polar solvent like hexane, to isolate lipophilic compounds.[13]
- Chromatography: The resulting crude extract is concentrated and then subjected to column chromatography on a silica gel stationary phase.



- Elution: A gradient of solvents (e.g., hexane-ethyl acetate mixtures) is used to elute compounds based on polarity.
- Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
- Purification and Identification: Fractions rich in ursolic aldehyde are combined, concentrated, and further purified if necessary. The final structure is confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, and IR).[13]

Synthesis from Ursolic Acid

Ursolic aldehyde can be synthesized from its more abundant precursor, ursolic acid, via oxidation.[15][16]



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Figure 2. Synthesis of **Ursolic Aldehyde** from Ursolic Acid.

Methodology:

- Dissolution: Ursolic acid is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM).
- Oxidation: A mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin
 periodinane, is added to the solution. These reagents are selective for the oxidation of
 primary alcohols (or in this case, the carboxylic acid to an aldehyde under specific



conditions, though more commonly this refers to the C-3 alcohol). For the C-28 position, a reduction of the carboxylic acid to an alcohol followed by oxidation would be a standard synthetic route.

- Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
- Workup and Purification: The reaction mixture is quenched, extracted, and the resulting crude product is purified by column chromatography to yield pure **ursolic aldehyde**.

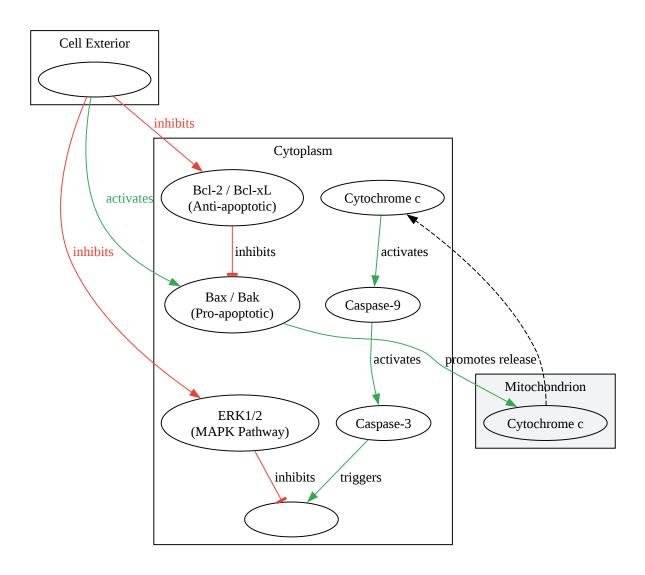
Biological Activity and Signaling Pathways (of the Parent Compound, Ursolic Acid)

While specific signaling data for **ursolic aldehyde** is limited, extensive research on its parent compound, ursolic acid, provides a strong predictive framework for its potential biological effects. Ursolic acid is known to modulate multiple signaling pathways critical in cancer cell proliferation and apoptosis.[17][18][19]

Key pathways influenced by ursolic acid include:

- PI3K/Akt/mTOR Pathway: Ursolic acid has been shown to inhibit this critical cell survival
 pathway, leading to the induction of autophagy and reduced cancer cell proliferation.[17]
- MAPK Pathway: It can suppress the phosphorylation of key proteins like ERK1/2 in the MAPK pathway, which is crucial for inducing apoptosis in cancer cells.[18][20]
- NF-κB Pathway: Ursolic acid can inhibit the activation and nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[17][21]
- Mitochondrial Apoptosis Pathway: Ursolic acid promotes apoptosis by modulating the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases (caspase-9 and -3), executing programmed cell death.[19][20]





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Figure 3. Apoptotic signaling pathway modulated by Ursolic Acid.

Conclusion



Ursolic aldehyde is a triterpenoid with well-defined physicochemical properties that make it a subject of interest for further research. Its poor aqueous solubility presents a challenge for bioavailability but also an opportunity for novel formulation development. The established protocols for its isolation and synthesis, combined with a strong understanding of the biological activities of its parent compound, ursolic acid, provide a solid foundation for future investigations into its therapeutic potential. This guide serves as a technical resource to aid researchers and scientists in the exploration of **ursolic aldehyde** in drug discovery and development.

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